2-amino-N-(2,6-dimethylphenyl)butanamide
Overview
Description
2-amino-2',6'-butyroxylidide is amino acid amide with 2,6-dimethylanilino and 2-aminobutanoyl components.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
One of the prominent applications of compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)butanamide is in the treatment of type 2 diabetes. Compounds like (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide exhibit potent inhibition of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism. Such inhibitors have been studied for their efficacy in reducing blood glucose levels in diabetic patients (Edmondson et al., 2006).
Anticonvulsant Activity
Several studies have explored the anticonvulsant properties of compounds related to this compound. One such compound, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, demonstrated effective anticonvulsant activity in animal models, indicating potential use in seizure management (Robertson et al., 1987). Additionally, pharmacophoric hybrids of ameltolide-gamma-aminobutyric acid (GABA)-amides, which are structurally related, showed promising activity in seizure threshold tests (Yogeeswari et al., 2007).
Antiproliferative Effects in Cancer Research
The structural analogs of this compound have also been examined for their potential antiproliferative effects in cancer research. For instance, certain dinuclear gold(III) compounds with bipyridyl ligands demonstrated moderate to high antiproliferative properties, suggesting a potential avenue for cancer therapy development (Casini et al., 2006).
Metabolic Studies and Impurity Analysis
Compounds similar to this compound have been used in metabolic studies and impurity analysis. For example, the oxidation of 2,6-dimethylaniline by human cytochrome P450s and its role in carcinogenicity were investigated, which is relevant for understanding the metabolism and toxicity of related compounds (Gan et al., 2001).
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
BKIOLJSGLVWVCP-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.